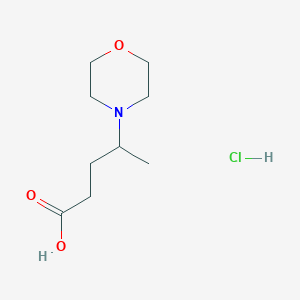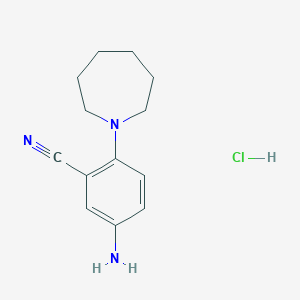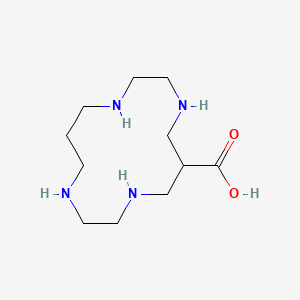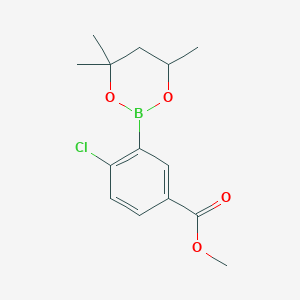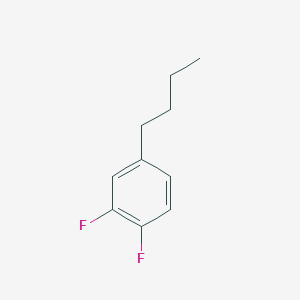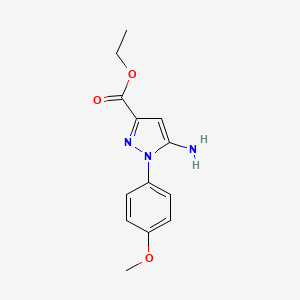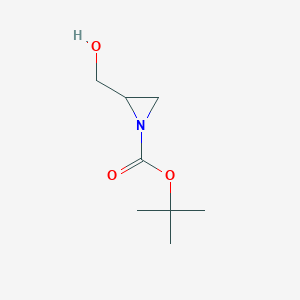
t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate, also known as BocAz, is a chemical compound with the molecular weight of 143.19 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .
Synthesis Analysis
The synthesis of this compound involves anionic polymerization . The BOC group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . The attainable molecular weight of poly(BocAz) is limited by the poor solubility of poly(BocAz) in AROP-compatible solvents .Molecular Structure Analysis
The molecular structure of this compound includes an aziridine ring activated by a tert-butyloxycarbonyl (BOC) group . This activation allows the aziridine to undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 143.19 . The compound is stored in a freezer to maintain its stability .Applications De Recherche Scientifique
Aziridine Alkaloids as Potential Therapeutic Agents
Aziridine alkaloids, and their semi-synthetic and synthetic analogs, have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. These compounds, derived from terrestrial and marine species, are considered important sources of drug prototypes and leads for drug discovery. Their structural diversity and biological activities highlight the potential of aziridine-containing compounds in therapeutic applications (Ismail, Levitsky, & Dembitsky, 2009).
Analytical Methods in Antioxidant Activity Studies
Analytical techniques for determining antioxidant activity are critical in evaluating the therapeutic potential of compounds, including aziridine derivatives. Various tests, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP, provide insights into the antioxidant capacity of complex samples. These methodologies are essential for understanding the interactions and kinetics of processes involving antioxidants, which could include aziridine derivatives (Munteanu & Apetrei, 2021).
Recent Developments in Asymmetric Aziridination
The field of asymmetric aziridination, including the development of chiral catalysts and organocatalysts, has seen significant advancements. This area of research is crucial for the synthesis of enantiomerically pure compounds, which are important in drug development and other applications. The diversity and utility of asymmetric aziridination in synthetic organic chemistry demonstrate the potential of aziridine derivatives in creating complex, biologically active molecules (Pellissier, 2010).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition of biocatalysts, including enzymes and microbial cells, by carboxylic acids is vital for developing fermentation processes for producing compounds like aziridine derivatives. Studies have shown that carboxylic acids can damage cell membranes and decrease microbial internal pH, affecting the production of desired compounds. This research is crucial for engineering robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate could explore its potential as a PDIA1 inhibitor . Additionally, further studies could investigate the role of carbonyl groups, such as BOC, in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





